1-Ethyl-3-(4-fluorophenyl)urea
Description
1-Ethyl-3-(4-fluorophenyl)urea is a urea derivative characterized by an ethyl group and a 4-fluorophenyl substituent attached to the urea core. Urea compounds are widely studied for their hydrogen-bonding capabilities, dynamic covalent chemistry, and applications in materials science and pharmaceuticals. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance the acidity of the urea NH groups and influence intermolecular interactions.
Properties
IUPAC Name |
1-ethyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMCKLVYZWWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on urea derivatives significantly impact their electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron Effects : Fluorine (4-fluorophenyl) and chlorine (4-chlorophenyl) are electron-withdrawing, increasing urea NH acidity compared to ethoxy or hydroxyethyl groups. This acidity is critical for dynamic bond formation in self-healing materials .
- Polarity : Sulfamoyl () and hydroxyethyl () substituents increase water solubility, whereas aromatic groups (e.g., fluorophenyl) enhance lipophilicity.
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound likely confers moderate lipophilicity (logP ~1.5–2.5), intermediate between the hydrophilic 1-ethyl-3-(2-hydroxyethyl)urea (logP <0.5) and the highly lipophilic 1-ethyl-3-(4-methylphenethyl)urea (logP ~3.0).
- Thermal Stability : Aromatic ureas (e.g., fluorophenyl, chlorophenyl) generally exhibit higher thermal stability due to rigid π-conjugated systems compared to aliphatic analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
